molecular formula C10H8N2O3 B2368047 2-(Quinoxalin-6-yloxy)acetic acid CAS No. 443292-90-8

2-(Quinoxalin-6-yloxy)acetic acid

Cat. No.: B2368047
CAS No.: 443292-90-8
M. Wt: 204.185
InChI Key: RGEKLKKRSPZDSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Quinoxaline (B1680401) Scaffolds in Medicinal Chemistry

The exploration of quinoxaline derivatives in medicinal chemistry has a rich history, with the first derivative being synthesized in 1884 through the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com Since their discovery, quinoxaline-based compounds have garnered considerable attention due to their diverse pharmacological activities. pulsus.comnih.gov Researchers have developed numerous analogs over the years, employing various synthetic strategies to explore their potential as therapeutic agents. pulsus.com The stability imparted by the fused benzene (B151609) ring, combined with the capacity for diverse substitutions, has made quinoxalines a privileged structure in drug discovery. pulsus.com This has led to the development of quinoxaline-containing drugs for a range of diseases, including infections and cancer. nih.gov

Significance of Acetic Acid Moieties in Bioactive Compounds

The inclusion of an acetic acid moiety in a molecule can significantly influence its biological properties. Carboxylic acids are a common feature in many drugs, contributing to their efficacy and pharmacokinetic profiles. numberanalytics.com The carboxyl group can participate in crucial interactions with biological targets, such as enzymes and receptors, through the formation of hydrogen bonds and ion pairs. numberanalytics.com Furthermore, the presence of an acetic acid group can enhance a compound's solubility and bioavailability, which are critical parameters for drug development. numberanalytics.comnih.gov In pharmaceutical manufacturing, acetic acid is also utilized as a solvent and a pH-adjusting agent in formulations. quora.com

Properties

IUPAC Name

2-quinoxalin-6-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c13-10(14)6-15-7-1-2-8-9(5-7)12-4-3-11-8/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGEKLKKRSPZDSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Quinoxalin 6 Yloxy Acetic Acid and Its Analogues

Retrosynthetic Analysis of 2-(Quinoxalin-6-yloxy)acetic Acid

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials. ias.ac.in For 2-(quinoxalin-6-yloxy)acetic acid, the primary disconnection occurs at the ether linkage, a common strategy for molecules containing a heteroatom joining two parts. amazonaws.com This leads to two key synthons: a quinoxalin-6-ol (B152831) moiety and a haloacetic acid derivative.

The quinoxalin-6-ol can be further disconnected. The quinoxaline (B1680401) ring itself is typically formed through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. encyclopedia.pub Therefore, a plausible retrosynthetic pathway for 2-(quinoxalin-6-yloxy)acetic acid is as follows:

Target Molecule: 2-(Quinoxalin-6-yloxy)acetic acid

Disconnection 1 (C-O ether bond): Quinoxalin-6-ol and an acetic acid synthon (e.g., ethyl bromoacetate). This disconnection is based on the well-known Williamson ether synthesis. amazonaws.com

Disconnection 2 (Quinoxaline ring): 1,2,4-benzenetriamine and glyoxal. This relies on the classic and widely used method for quinoxaline synthesis. encyclopedia.pub

This analysis provides a logical roadmap for the forward synthesis, starting from simple precursors.

Established Synthetic Routes for 2-(Quinoxalin-6-yloxy)acetic Acid

The forward synthesis, guided by the retrosynthetic analysis, involves the preparation of key intermediates, optimization of reaction conditions, and subsequent purification and characterization.

Preparation of Key Intermediates

The primary intermediates in the synthesis of 2-(quinoxalin-6-yloxy)acetic acid are quinoxalin-6-ol and an appropriate acetic acid derivative.

Quinoxalin-6-ol: A common method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. sapub.org For quinoxalin-6-ol, this would involve the reaction of 1,2,4-benzenetriamine with glyoxal.

Alternatively, substituted quinoxalines can be prepared from appropriately substituted anilines. For instance, 6-chloro-2-hydroxyquinoxaline can be synthesized from chloro-o-nitro-acetoacetanilide through a reduction and cyclization process using hydrazine (B178648) hydrate (B1144303) and a Raney nickel catalyst. google.com This highlights that various substituted quinolines can serve as precursors, which can then be chemically modified to introduce the desired hydroxyl group at the 6-position. The synthesis of 6-hydroxyquinoline (B46185) itself is also well-documented. nih.govsigmaaldrich.comsigmaaldrich.com

Ethyl 2-(quinoxalin-6-yloxy)acetate: This intermediate is typically formed through a Williamson ether synthesis. This reaction involves the O-alkylation of quinoxalin-6-ol with an alkyl halide, such as ethyl bromoacetate, in the presence of a base. francis-press.comfrancis-press.com The choice of base and solvent is critical for the success of this reaction.

Optimization of Reaction Conditions

Optimizing reaction conditions is crucial for maximizing yield and purity.

Williamson Ether Synthesis: For the synthesis of aryl ethers like ethyl 2-(quinoxalin-6-yloxy)acetate, the Williamson ether synthesis is a standard method. numberanalytics.com Key parameters to optimize include:

Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used to deprotonate the phenol. numberanalytics.com

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are preferred as they enhance the nucleophilicity of the resulting alkoxide. numberanalytics.com

Temperature: Increasing the temperature can increase the reaction rate, but may also lead to side reactions. numberanalytics.com Microwave-assisted heating can sometimes accelerate the reaction and improve yields. numberanalytics.com

Hydrolysis: The final step is the hydrolysis of the ester, ethyl 2-(quinoxalin-6-yloxy)acetate, to the carboxylic acid, 2-(quinoxalin-6-yloxy)acetic acid. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide, followed by acidification.

A similar procedure is described for the synthesis of (1-hydroxy-2-cyclopentyl-2,6-dimethyl-7-chloro-5-indanyloxy)acetic acid, where an ethyl ester intermediate is hydrolyzed using aqueous sodium hydroxide. prepchem.com

Table 1: Reaction Parameters for Williamson Ether Synthesis

ParameterConditionRationale
Base Sodium Hydride (NaH), Potassium Carbonate (K2CO3)To deprotonate the hydroxyl group of quinoxalin-6-ol.
Alkylating Agent Ethyl bromoacetate, Ethyl chloroacetateTo introduce the acetic acid ester moiety.
Solvent Dimethylformamide (DMF), AcetonitrileTo dissolve reactants and facilitate the reaction.
Temperature Room temperature to refluxTo control the reaction rate and minimize side products.

Purification and Characterization Techniques in Synthesis

Purification of the synthesized compounds is essential to remove unreacted starting materials, byproducts, and other impurities. Common techniques include:

Filtration: To remove solid impurities or catalysts. nih.gov

Extraction: To separate the product from the reaction mixture based on solubility. nih.gov

Chromatography: Techniques like flash chromatography on silica (B1680970) gel are used to separate the desired compound from closely related impurities. nih.gov

Recrystallization: To purify solid products by dissolving them in a suitable solvent and allowing them to crystallize out, leaving impurities in the solution. iucr.org

Characterization is performed to confirm the structure and purity of the final product. Standard analytical methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the molecular structure. nih.govnih.gov

Mass Spectrometry (MS): To determine the molecular weight of the compound. acgpubs.org

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. acgpubs.org

Melting Point Analysis: To assess the purity of a solid compound. acgpubs.org

Novel Synthetic Strategies and Innovations

While established methods are reliable, there is a continuous drive to develop more efficient, cost-effective, and environmentally friendly synthetic routes.

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. ijirt.org For the synthesis of quinoxaline derivatives, several green approaches have been explored:

Use of Green Solvents: Water has been investigated as a solvent for quinoxaline synthesis, offering a safe, non-toxic, and environmentally benign alternative to traditional organic solvents. tandfonline.com

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. Various catalysts have been employed for quinoxaline synthesis, including:

Acid catalysts: p-Dodecylbenzenesulfonic acid (DBSA) has been used as a surfactant-type catalyst in water. tandfonline.com Other acid catalysts like sulfamic acid have also been shown to be effective and recyclable. tandfonline.com

Heterogeneous catalysts: Alumina-supported heteropolyoxometalates have been used as reusable catalysts for the synthesis of quinoxalines under mild conditions. nih.gov Silica nanoparticles have also been used as a catalyst under solvent-free conditions. rsc.org

Energy Efficiency: Microwave and ultrasonic irradiation are energy-efficient techniques that can reduce reaction times and energy consumption compared to conventional heating methods. ijirt.org

These green chemistry approaches offer promising avenues for the sustainable synthesis of 2-(quinoxalin-6-yloxy)acetic acid and its analogues.

Synthetic Routes to 2-(Quinoxalin-6-yloxy)acetic Acid and Its Derivatives

The synthesis of 2-(quinoxalin-6-yloxy)acetic acid and its analogues involves a variety of chemical strategies, from traditional catalytic methods to modern flow chemistry applications. These approaches aim to enhance efficiency, yield, and the ability to create diverse molecular structures for various research applications.

2 Catalytic Methods for Enhanced Efficiency

Catalytic methods are central to the synthesis of quinoxaline derivatives, offering pathways to higher yields and milder reaction conditions. A range of catalysts have been explored to facilitate the core condensation reaction that forms the quinoxaline ring system.

Traditionally, the synthesis of quinoxalines involves the condensation of 1,2-diamines with α-dicarbonyl compounds, which often requires catalytic activation. mdpi.com Strong acid catalysts and high temperatures have been commonly employed to drive this reaction. nih.gov However, these conditions can be harsh and are not always compatible with sensitive functional groups.

To address these limitations, researchers have developed more efficient catalytic systems. For instance, molybdophosphovanadates supported on alumina (B75360) have been used as heterogeneous catalysts for quinoxaline synthesis at room temperature. nih.gov These catalysts are reusable and provide high yields of quinoxaline derivatives. nih.gov Specifically, CuH2PMo11VO40 supported on alumina demonstrated high activity in the condensation of benzyl (B1604629) and o-phenylenediamine. nih.gov

Another effective catalyst is molecular iodine (I2), which has been used in catalytic amounts (10 mol%) for the synthesis of various quinoxaline derivatives with excellent yields. capes.gov.br This method is advantageous due to the low cost and low toxicity of iodine. capes.gov.br

Furthermore, acid-functionalized magnetic silica nanoparticles have been employed as a heterogeneous catalyst for the synthesis of quinazolinone derivatives, a related class of compounds, in water at room temperature. nih.gov This approach aligns with the principles of green chemistry by using a reusable catalyst and an environmentally benign solvent.

These catalytic methods represent significant advancements in the synthesis of quinoxaline-based compounds, enabling more efficient and sustainable production.

3 Flow Chemistry Applications in Production

Flow chemistry has emerged as a powerful tool for the synthesis of quinoxaline derivatives, offering advantages in terms of safety, efficiency, and scalability. This continuous processing technique allows for precise control over reaction parameters and can handle hazardous intermediates more safely than traditional batch methods.

A notable application of flow chemistry is the multi-step synthesis of quinoxaline derivatives, which avoids the isolation of potentially explosive diazoketone intermediates. uc.pt This method also minimizes operator exposure to carcinogenic phenylenediamine intermediates. uc.pt The flow setup can incorporate in-line purification steps, using polymer-supported scavengers to remove unreacted reagents and byproducts, yielding the final quinoxaline derivatives in variable but often good yields (21-96%). uc.pt

Another innovative approach is the use of a spiral gas–solid two-phase flow (S-GSF) method for the mechanochemical synthesis of quinoxalines. mdpi.comscilit.com This technique achieves high efficiency, yield, and purity without the need for catalysts or organic solvents. mdpi.com Reactions are completed in a matter of minutes, demonstrating the remarkable speed of this process. mdpi.com For example, using this method, six different quinoxaline derivatives were synthesized in 1–3 minutes with yields exceeding 90%. mdpi.com

These flow chemistry applications highlight a shift towards more continuous and efficient manufacturing processes for quinoxaline-based compounds, which is particularly relevant for industrial-scale production.

Investigation of Biological Activity and Mechanism of Action in Vitro Studies

Target Identification and Validation Methodologies

The initial steps in characterizing a novel compound like 2-(Quinoxalin-6-yloxy)acetic acid would involve a series of in vitro assays to identify and validate its potential biological targets. This process is crucial for understanding its mechanism of action and therapeutic potential.

Enzyme Inhibition Assays (In Vitro)

To determine if 2-(Quinoxalin-6-yloxy)acetic acid can act as an enzyme inhibitor, researchers would typically screen it against a panel of enzymes, particularly those implicated in disease pathways. The selection of enzymes would be guided by the structural features of the quinoxaline (B1680401) core, which is present in various known bioactive molecules. For instance, some quinoxaline derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase.

The inhibitory activity would be quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%.

Table 1: Hypothetical Enzyme Inhibition Profile for 2-(Quinoxalin-6-yloxy)acetic acid

Target EnzymeAssay PrincipleEndpoint MeasuredHypothetical IC50 (µM)
AcetylcholinesteraseColorimetric (Ellman's method)Rate of thiocholine (B1204863) productionData not available
Cyclooxygenase-2 (COX-2)FluorometricProstaglandin E2 levelsData not available
Tyrosine KinaseRadiometric or FRET-basedPhosphorylation of substrateData not available

Receptor Binding Studies (In Vitro)

Receptor binding assays are fundamental in determining if a compound can interact with specific cellular receptors, either as an agonist or an antagonist. These studies typically involve using radiolabeled ligands that are known to bind to the receptor of interest. The ability of 2-(Quinoxalin-6-yloxy)acetic acid to displace the radiolabeled ligand would indicate its binding affinity, usually expressed as the inhibition constant (Ki).

Given the structural diversity of compounds that can interact with G-protein coupled receptors (GPCRs) or nuclear receptors, a broad screening approach would be necessary to identify potential interactions.

Table 2: Hypothetical Receptor Binding Affinity for 2-(Quinoxalin-6-yloxy)acetic acid

Target ReceptorLigand UsedMeasurementHypothetical Ki (nM)
Adenosine A2A Receptor[3H]ZM241385Radioligand displacementData not available
Estrogen Receptor α[3H]EstradiolRadioligand displacementData not available
Dopamine D2 Receptor[3H]SpiperoneRadioligand displacementData not available

Protein-Ligand Interaction Analysis

Should any significant enzyme inhibition or receptor binding be observed, computational and biophysical methods would be employed to understand the molecular interactions between 2-(Quinoxalin-6-yloxy)acetic acid and its protein target. Techniques like X-ray crystallography or NMR spectroscopy could provide high-resolution structural data of the complex.

Molecular docking simulations could also be used to predict the binding mode and identify key interacting residues within the protein's binding site. These analyses would reveal the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, which are crucial for the compound's affinity and specificity.

Cell-Based Assays for Biological Response Assessment (In Vitro)

Following target identification, the next logical step is to assess the compound's effect on whole cells. These assays provide insights into the compound's biological response in a more complex physiological environment.

Cell Viability and Proliferation Assays (In Vitro)

To evaluate the cytotoxic or cytostatic effects of 2-(Quinoxalin-6-yloxy)acetic acid, a panel of human cancer cell lines and normal cell lines would be treated with increasing concentrations of the compound. Assays such as the MTT, XTT, or CellTiter-Glo® assays would be used to measure cell viability. The concentration that inhibits cell growth by 50% (GI50) would be determined.

Table 3: Hypothetical Anti-proliferative Activity of 2-(Quinoxalin-6-yloxy)acetic acid

Cell LineTissue of OriginAssay TypeHypothetical GI50 (µM)
HeLaCervical CancerMTTData not available
A549Lung CancerXTTData not available
MCF-7Breast CancerSRBData not available
HEK293Normal KidneyCellTiter-Glo®Data not available

Apoptosis and Cell Cycle Modulation Studies (In Vitro)

If 2-(Quinoxalin-6-yloxy)acetic acid demonstrates anti-proliferative activity, further studies would be conducted to determine the underlying mechanism. Flow cytometry analysis using annexin (B1180172) V and propidium (B1200493) iodide staining could reveal if the compound induces apoptosis (programmed cell death) or necrosis.

To investigate its effect on cell cycle progression, cells would be treated with the compound and their DNA content analyzed by flow cytometry after propidium iodide staining. This would show whether the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

Signaling Pathway Analysis in Cellular Models (In Vitro)

No in vitro studies detailing the impact of 2-(Quinoxalin-6-yloxy)acetic acid on specific cellular signaling pathways have been identified. Research in this area would typically involve treating various cell lines with the compound and subsequently analyzing key signaling cascades, such as the MAPK/ERK, PI3K/Akt, or JAK/STAT pathways, to determine if the compound modulates their activity. Such studies are crucial for understanding the molecular mechanisms through which a compound exerts its biological effects.

Mechanistic Elucidation of 2-(Quinoxalin-6-yloxy)acetic Acid Action (In Vitro)

The precise molecular mechanisms of 2-(Quinoxalin-6-yloxy)acetic acid have not been characterized in the available scientific literature. Elucidating these mechanisms would require a multi-faceted approach, as outlined in the following subsections.

Biochemical Pathway Interrogation

There are no published data from in vitro studies investigating the specific biochemical pathways that may be modulated by 2-(Quinoxalin-6-yloxy)acetic acid. Such investigations would involve enzymatic assays and metabolic profiling to identify if the compound inhibits or activates specific enzymes or alters metabolic fluxes within the cell.

Gene Expression Profiling (In Vitro)

Comprehensive data on the effects of 2-(Quinoxalin-6-yloxy)acetic acid on gene expression in cellular models are not available. Gene expression profiling, often conducted using techniques like microarray or RNA-sequencing, would provide a global view of the transcriptional changes induced by the compound, offering insights into the cellular processes it affects.

Proteomic Analysis of Cellular Targets (In Vitro)

No proteomic studies have been published that identify the direct or indirect cellular protein targets of 2-(Quinoxalin-6-yloxy)acetic acid. Proteomic approaches, such as affinity chromatography coupled with mass spectrometry or thermal shift assays, are instrumental in identifying the specific proteins that a compound binds to, thereby revealing its direct mechanism of action.

Structure Activity Relationship Sar Studies of 2 Quinoxalin 6 Yloxy Acetic Acid Derivatives

Systematic Structural Modifications and Their Impact on Biological Activity

Variations in the Quinoxaline (B1680401) Ring System

Modifications to the core quinoxaline ring system are a primary strategy for modulating biological activity. The position, number, and nature of substituents on the benzo portion of the scaffold can dramatically influence the compound's potency and selectivity.

Research on various quinoxaline series has shown that introducing different groups at positions 6 and 7 can be critical. For instance, in one study on quinoxalinone derivatives, the presence of an electron-withdrawing nitro (NO₂) group at the C6-position was found to play an important role in enhancing inhibitory activity against aldose reductase. nih.gov Conversely, another study on anticancer quinoxalines found that a NO₂ group at the seventh position decreased activity. mdpi.com The introduction of bromo groups has also been shown to provide better inhibition against certain lung cancer cells compared to nitro groups in a different series of quinoxaline derivatives. mdpi.com These findings suggest that the electronic properties and size of the substituent at the 6-position of the 2-(Quinoxalin-6-yloxy)acetic acid scaffold are key determinants of biological efficacy.

Modifications to the Acetic Acid Linker

The (acyloxy)acetic acid portion of the molecule is critical for its interaction with biological targets, often acting as a key binding group or "pharmacophore." SAR studies on related arylalkanoic acids have established several important principles. The acidic center, typically a carboxylic acid, is crucial for activity. Replacing the carboxyl group with other acidic functionalities, such as hydroxamic acid or a tetrazole, can be explored, but conversion to inactive amide derivatives generally abolishes activity.

In studies of quinoxalinone derivatives, the N1-acetate group was found to confer significant activity. nih.gov The length of the linker is also a critical parameter. Increasing the distance between the aromatic ring and the acidic center by changing from an acetic acid to a propionic acid derivative often leads to a decrease in activity. Furthermore, the ether linkage in 2-(Quinoxalin-6-yloxy)acetic acid is a key structural feature. In some quinoxaline series developed as anticancer agents, it has been observed that an oxygen-linker (O-linker) can decrease activity compared to a nitrogen-linker (N-linker). mdpi.com

Substituent Effects on Biological Efficacy

Beyond the core ring and linker, adding substituents to other available positions on the quinoxaline ring provides another avenue for activity modulation. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—is a governing factor.

Several SAR studies on anticancer quinoxalines have highlighted these effects. It has been shown that electron-releasing groups, such as methoxy (B1213986) (OCH₃), are essential for activity in some series, while substitution with electron-withdrawing groups like fluorine (F) diminishes it. mdpi.com In another series, however, electron-releasing groups like methyl (CH₃) and methoxy (OCH₃) were found to decrease activity. mdpi.com This highlights that the impact of a substituent is highly dependent on its position and the specific biological target. For derivatives of 2-(Quinoxalin-6-yloxy)acetic acid, placing small, electron-rich or electron-poor substituents at positions 2, 3, 5, 7, and 8 of the quinoxaline ring would be a logical strategy to explore and optimize biological efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com These models are used to predict the activity of new, unsynthesized compounds, thereby guiding drug design and saving significant resources. nih.gov

Descriptor Selection and Calculation

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that describe the physicochemical properties of a molecule. mdpi.com For quinoxaline derivatives, a wide range of descriptors can be calculated to capture their structural features. The selection of relevant descriptors is a critical step to avoid redundancy and build a robust model.

Commonly used descriptors in QSAR studies of quinoxaline and related heterocyclic compounds include:

Electronic Descriptors: These describe the distribution of electrons in a molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule. Molar Refractivity (MR) is a common steric descriptor. mdpi.com

Hydrophobic Descriptors: These quantify the molecule's lipophilicity, which affects its ability to cross cell membranes. The partition coefficient (log P) is the most widely used hydrophobic descriptor. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching. Examples include the Topological Polar Surface Area (TPSA) and various electrotopological state indices (E-state indices). mdpi.com

Quantum Chemical Descriptors: Properties derived from quantum mechanics calculations, such as aqueous solubility (Log S) and electrophilicity index (ω), are also employed. mdpi.com

The process often involves calculating a large number of descriptors and then using statistical methods to select a smaller subset that correlates best with the biological activity, removing those that are constant or highly correlated with each other.

Computational Chemistry and Molecular Modeling of 2 Quinoxalin 6 Yloxy Acetic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule, offering insights into its reactivity, stability, and potential interactions. For a molecule like 2-(Quinoxalin-6-yloxy)acetic acid, these calculations, typically employing Density Functional Theory (DFT), are invaluable. tandfonline.comscispace.comiiste.orgnih.gov

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory is a cornerstone of quantum chemistry that describes the wave-like behavior of electrons in molecules. In the context of quinoxaline (B1680401) derivatives, MO theory helps in understanding the distribution and energy of electrons in various orbitals. Theoretical studies on related compounds often utilize DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), to optimize the molecular geometry and calculate the energies of the molecular orbitals. scispace.comresearchgate.netfrontiersin.org These calculations provide a detailed picture of the electronic landscape of the molecule, highlighting the regions of high and low electron density, which are crucial for predicting chemical reactivity and intermolecular interactions.

Frontier Orbital Analysis

Frontier molecular orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govresearchgate.netchalcogen.ro

In studies of various quinoxaline derivatives, the HOMO and LUMO distributions are often visualized to understand intramolecular charge transfer. For instance, in a study on a pyrrolo[1,2-a]quinoxaline (B1220188) derivative, the HOMO was found to be delocalized over the entire molecule, while the LUMO was concentrated on the quinoxaline and thiophene (B33073) rings. nih.gov The HOMO-LUMO energy gap for this compound was calculated to be 2.8058 eV. nih.gov For other quinoxaline 1,4-dioxide derivatives, HOMO-LUMO energy gaps have been calculated using both HF and DFT methods, providing insights into their electronic properties. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. chalcogen.ro

Table 1: Representative Frontier Molecular Orbital Data for Analogous Quinoxaline Derivatives

CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Source
Pyrrolo[1,2-a]quinoxaline derivativeDFT-6.0504-3.24462.8058 nih.gov
Quinoxaline-based polymer (PQ1)DFT-5.24-2.203.04 frontiersin.org
Quercetin on GrapheneDFT-3.75522.58976.3449 chalcogen.ro

This table presents data from analogous compounds to illustrate the typical values obtained through frontier orbital analysis.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It is instrumental in predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP surface is colored to represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.netmdpi.comresearchgate.net

For nitrogen-containing heterocycles like quinoxaline, the nitrogen atoms and any oxygen atoms in the carboxylic acid group of 2-(Quinoxalin-6-yloxy)acetic acid would be expected to be regions of negative electrostatic potential. researchgate.net Conversely, the hydrogen atoms, particularly the acidic proton of the carboxylic acid, would exhibit positive electrostatic potential. mdpi.com MEP analysis of related heterocyclic compounds has been effectively used to predict and rationalize hydrogen bonding interaction strengths. rsc.org

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein. This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. ijpsr.comekb.egekb.egnih.govresearchgate.net

Ligand Preparation and Receptor Grid Generation

The initial step in a molecular docking simulation involves preparing both the ligand (in this case, 2-(Quinoxalin-6-yloxy)acetic acid) and the receptor. The three-dimensional structure of the ligand is typically generated and then optimized to its lowest energy conformation using computational methods like DFT.

The receptor structure is usually obtained from a protein database such as the Protein Data Bank (PDB). tandfonline.com The PDB contains experimentally determined 3D structures of biological macromolecules. For quinoxaline derivatives, a variety of protein targets have been investigated, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Jun N-terminal kinases 1 (JNK1), PI3K/mTOR, and Epidermal Growth Factor Receptor (EGFR). tandfonline.comekb.egresearchgate.netnih.gov Once the receptor structure is obtained, it is prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges. A receptor grid is then generated, which defines the binding site and the space within which the ligand will be docked.

Scoring Functions and Binding Mode Prediction

During the docking process, various possible conformations of the ligand within the receptor's binding site are explored. A scoring function is then used to evaluate the fitness of each conformation, estimating the binding affinity between the ligand and the receptor. ekb.egnih.gov These scoring functions take into account various energetic terms, such as electrostatic interactions and van der Waals forces.

Studies on quinoxaline derivatives have employed a range of docking programs and scoring functions. For example, AutoDock4 and AutoDock Vina are commonly used tools. tandfonline.comnih.gov The output of a docking simulation is a set of predicted binding modes, ranked by their scoring function values. These predicted modes provide valuable insights into the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. For instance, in a study of quinoxaline derivatives as VEGFR-2 inhibitors, docking simulations revealed hydrogen bonding interactions with key amino acid residues like ASP 1044 and GLU 883. ekb.eg Similarly, docking of a potent quinoxaline derivative into the active site of the β-tubulin protein target helped to elucidate its binding mechanism. nih.gov

Table 2: Examples of Biological Targets and Docking Software Used for Quinoxaline Derivatives

Biological TargetPDB IDDocking SoftwareSource
c-Jun N-terminal kinases 1 (JNK1)-- tandfonline.com
PI3Kγ/mTOR-Freely available software ijpsr.comresearchgate.net
VEGFR-22OH4Molecular Docking Approach ekb.egekb.eg
β-tubulin4O2BAutodock Vina v0.8 nih.gov
EGFR-- nih.gov
α-glucosidase-Schrodinger package nih.gov
Acetylcholinesterase-- acs.org
EGFR and COX-2-- rsc.org
B-DNA and VEGFR-2 kinase-- nih.gov

This table provides examples of biological targets and the computational tools used in docking studies of analogous quinoxaline compounds.

Validation of Docking Protocols

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The validation of a docking protocol is a critical first step to ensure the reliability of the predicted binding modes. This process typically involves redocking a co-crystallized ligand into the active site of its corresponding protein. The accuracy of the docking protocol is then assessed by calculating the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking algorithm and scoring function can accurately reproduce the known binding orientation.

Table 1: Illustrative Example of Docking Protocol Validation Parameters

ParameterDescriptionIllustrative Value
Protein Target (PDB ID) The specific protein structure used for the docking study.e.g., 3G0B
Co-crystallized Ligand The ligand present in the experimental crystal structure.e.g., Alogliptin
Docking Software The program used to perform the molecular docking.e.g., AutoDock Vina
Scoring Function The algorithm used to rank the predicted binding poses.e.g., Vina Score
RMSD (Å) The root mean square deviation between the docked pose and the crystal structure pose.e.g., 0.85 Å

This table presents illustrative data. Actual values would be dependent on the specific protein-ligand system under investigation.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the conformational changes and stability of a ligand-protein complex over time. These simulations solve Newton's equations of motion for a system of atoms and molecules to generate a trajectory of their positions and velocities.

Conformational Sampling and Stability Analysis

Once a plausible binding mode of 2-(Quinoxalin-6-yloxy)acetic acid within a target's active site is obtained from molecular docking, MD simulations are employed to assess its stability. The simulation is run for a duration sufficient to observe the convergence of properties such as RMSD of the protein and the ligand. A stable binding pose is indicated by a plateauing of the RMSD values, suggesting that the ligand remains in its initial binding pocket without significant deviation. Analysis of the trajectory can also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex.

Binding Free Energy Calculations

A crucial aspect of drug design is the accurate prediction of binding affinity. MD simulation trajectories can be used to calculate the binding free energy of a ligand to its target using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approaches. These methods calculate the free energy of the complex, the protein, and the ligand in solution to derive the binding free energy (ΔG_bind). A more negative ΔG_bind value indicates a higher predicted binding affinity. While specific binding free energy calculations for 2-(Quinoxalin-6-yloxy)acetic acid are not publicly available, the table below illustrates the type of data that would be generated.

Table 2: Illustrative Binding Free Energy Calculation Results

ComponentEnergy (kcal/mol)
van der Waals Energy -45.2
Electrostatic Energy -20.8
Polar Solvation Energy 35.5
Non-polar Solvation Energy -4.1
ΔG_bind (MM/GBSA) -34.6

This table presents illustrative data. Actual values would be dependent on the specific system and force field used.

Dynamic Behavior of 2-(Quinoxalin-6-yloxy)acetic Acid in Biological Systems

MD simulations can offer insights into how 2-(Quinoxalin-6-yloxy)acetic acid behaves in a dynamic biological environment. This includes observing the flexibility of the molecule, the rotation of its chemical bonds, and its interactions with surrounding water molecules and ions. Understanding this dynamic behavior is essential for a complete picture of its potential as a therapeutic agent. For instance, the acetic acid moiety may exhibit significant flexibility, allowing it to form transient interactions with different residues within the binding site.

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific target.

Feature Identification and Model Generation

A pharmacophore model for 2-(Quinoxalin-6-yloxy)acetic acid and its analogues would be generated based on their known biological activities against a particular target. The common chemical features responsible for the biological activity are identified, which may include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. These features are then mapped onto a 3D model. This model can then be used as a query to screen large compound libraries to identify new molecules with the desired biological activity.

Table 3: Potential Pharmacophoric Features of 2-(Quinoxalin-6-yloxy)acetic Acid

FeatureDescriptionLocation on Molecule
Hydrogen Bond Acceptor An atom that can accept a hydrogen bond.The oxygen atoms of the carboxylic acid and the ether linkage; the nitrogen atoms of the quinoxaline ring.
Hydrogen Bond Donor A hydrogen atom attached to an electronegative atom.The hydrogen atom of the carboxylic acid.
Aromatic Ring A planar, cyclic, conjugated system.The quinoxaline ring system.
Hydrophobic Group A nonpolar chemical group.The quinoxaline bicyclic structure.

This pharmacophore model serves as a blueprint for the design of new, potentially more potent, derivatives of 2-(Quinoxalin-6-yloxy)acetic acid by suggesting modifications that would enhance the interactions with the target receptor.

Virtual Screening Applications

Extensive research into the computational chemistry and molecular modeling of quinoxaline derivatives has revealed their potential as scaffolds for a variety of therapeutic agents. tandfonline.comrsc.org Virtual screening, a computational technique used in drug discovery, has been instrumental in identifying promising quinoxaline-based compounds for a range of biological targets. scienceopen.comacs.org This method allows for the rapid, in-silico screening of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com However, a comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the virtual screening applications of 2-(Quinoxalin-6-yloxy)acetic acid.

While the core quinoxaline structure is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active molecules, research has largely focused on derivatives with different substitution patterns. nih.gov These studies highlight the broad therapeutic potential of the quinoxaline class. For instance, various quinoxaline derivatives have been the subject of virtual screening campaigns to identify potential inhibitors for a diverse array of targets.

Interactive Table: Examples of Virtual Screening Studies on Quinoxaline Derivatives

Target Protein Therapeutic Area Key Findings Reference
c-Jun N-terminal kinases 1 (JNK 1) Inflammatory diseases, Cancer Identification of novel quinoxaline derivatives as potent inhibitors. tandfonline.com
HIV Reverse Transcriptase Antiviral (HIV) A new quinoxaline derivative showed strong binding affinity and stability. scienceopen.comnih.gov
Ataxia-telangiectasia mutated (ATM) kinase Cancer Virtual screening identified a lead compound for the development of ATM inhibitors. acs.org
Triosephosphate Isomerase (TIM) Antitaeniasis Quinoxaline-1,4-di-N-oxide derivatives showed predicted selectivity towards the parasitic enzyme. mdpi.com
Aldose Reductase Diabetes Complications Design and synthesis of potent and selective 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives. nih.gov
Mycobacterial DprE1 Tuberculosis N-benzyl quinoxaline-2-carboxamides were evaluated as potential inhibitors. mdpi.com

The research into these related compounds underscores the value of the quinoxaline moiety in drug design. mdpi.comresearchgate.net The general approach involves creating a library of quinoxaline analogs and using computational docking to predict their binding affinity to a specific target. tandfonline.comscienceopen.com The most promising candidates from the virtual screening are then synthesized and tested in vitro to validate the computational predictions. mdpi.commdpi.com

Despite the extensive body of research on quinoxaline derivatives, the specific compound 2-(Quinoxalin-6-yloxy)acetic acid has not been a direct focus of published virtual screening studies. Therefore, no detailed research findings or data tables on its specific applications in this area can be provided at this time. Future research may explore the potential of this particular substitution pattern in virtual screening campaigns against various disease targets.

Medicinal Chemistry and Drug Design Principles Applied to 2 Quinoxalin 6 Yloxy Acetic Acid Scaffold

Lead Identification and Optimization Strategies

The journey from a chemical scaffold to a viable drug candidate begins with identifying a "lead" compound that exhibits a desired biological activity, which is then systematically optimized to enhance its therapeutic properties. For a scaffold such as 2-(Quinoxalin-6-yloxy)acetic acid, several established strategies can be employed.

High-Throughput Screening Follow-up

High-Throughput Screening (HTS) enables the rapid assessment of large chemical libraries to identify initial "hits" that interact with a biological target. nih.govnih.gov Should a compound like 2-(Quinoxalin-6-yloxy)acetic acid or a close analog emerge as a hit from an HTS campaign, a rigorous follow-up process is initiated. This typically involves:

Hit Confirmation: Re-testing the compound to confirm its activity and rule out artifacts or assay interference.

Dose-Response Analysis: Establishing a concentration-response curve to determine the potency (e.g., IC₅₀ or EC₅₀) of the initial hit. Quantitative HTS (qHTS) methodologies can generate this data directly from the primary screen, providing a more robust initial dataset. nih.gov

Initial SAR Exploration: Synthesizing or purchasing simple, commercially available analogs to understand the most basic structure-activity relationships (SAR). For the 2-(Quinoxalin-6-yloxy)acetic acid scaffold, this might involve testing analogs with modifications at the 2, 3, or 7 positions of the quinoxaline (B1680401) ring or on the acetic acid side chain.

HTS assays can be biochemical, measuring the effect on a purified protein, or cell-based, assessing a compound's effect within a cellular context. nih.govspringernature.com

Fragment-Based Drug Design Approaches

Fragment-Based Drug Design (FBDD) offers an alternative to HTS for lead identification. nih.govh1.conih.gov This method uses libraries of small, low-complexity molecules ("fragments") to identify weak but highly efficient binding interactions with a protein target. nih.gov A quinoxaline-containing fragment could be identified through biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.

Once a fragment hit is validated, the optimization process involves "growing" the fragment by adding functional groups to improve affinity or "linking" multiple fragments that bind to adjacent sites. h1.co For instance, a simple quinoxaline fragment binding to a target could be elaborated into the 2-(Quinoxalin-6-yloxy)acetic acid structure to pick up additional interactions and improve potency. This approach is often more efficient in terms of ligand efficiency and can lead to leads with more favorable physicochemical properties. nih.gov

Rational Design based on SAR and Computational Studies

Rational design leverages an understanding of the biological target's structure and the structure-activity relationships (SAR) of known ligands. If the three-dimensional structure of the target protein is known, computational tools like molecular docking can be used to predict how compounds like 2-(Quinoxalin-6-yloxy)acetic acid might bind. mdpi.com

A typical workflow involves:

Docking Studies: Virtually screening analogs of the lead compound in the binding site of the target. This can help prioritize which modifications are most likely to improve binding affinity. mdpi.com

SAR Analysis: Systematically modifying the lead compound and assessing the impact on biological activity. For the 2-(Quinoxalin-6-yloxy)acetic acid scaffold, this would involve exploring substitutions on both the quinoxaline ring and the side chain.

Iterative Optimization: Using the results from each round of synthesis and testing to inform the next design cycle.

For example, studies on other quinoxaline derivatives have shown that substitutions at various positions can dramatically influence biological activity, highlighting the importance of a systematic SAR exploration. nih.govmdpi.com

Exploration of Bioisosteric Replacements

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but alters other properties, is a cornerstone of medicinal chemistry. nih.govchem-space.comspirochem.com This technique is used to improve potency, selectivity, metabolic stability, and pharmacokinetic profiles. For the 2-(Quinoxalin-6-yloxy)acetic acid scaffold, several bioisosteric replacements could be considered.

The carboxylic acid group is a common site for bioisosteric replacement to mitigate issues with poor cell permeability and rapid metabolism. chem-space.com Common replacements are chosen to mimic the acidic proton and hydrogen bonding capabilities of the original group.

Original Group Potential Bioisosteres Rationale for Replacement
Carboxylic Acid (-COOH)Tetrazole, Acyl Sulfonamide, Hydroxamic Acid, 3-Hydroxy-isoxazoleImprove metabolic stability, modulate pKa, enhance cell permeability, and alter binding interactions. chem-space.comcambridgemedchemconsulting.com

Furthermore, atoms within the quinoxaline ring system or the ether linkage could be replaced. For example, replacing the ether oxygen with sulfur (thioether) or an amino group (amine) would alter the geometry and electronic properties of the linker, potentially influencing binding and selectivity. nih.gov

Strategies for Modulating Selectivity and Potency

Improving a compound's potency (the concentration required to produce an effect) and its selectivity (the ability to interact with the intended target over other proteins) is a primary goal of lead optimization.

For the 2-(Quinoxalin-6-yloxy)acetic acid scaffold, potency and selectivity can be modulated by:

Substitution on the Quinoxaline Ring: Adding substituents to the available positions (e.g., 2, 3, 5, 7, 8) can exploit specific pockets in the target's binding site. For instance, research on pyrrolo[1,2-a]quinoxalines showed that hydrophobic groups like methyl on the tricyclic ring were beneficial for activity, whereas hydrophilic substituents like hydroxyl were unfavorable. nih.gov This principle could be applied by adding small alkyl or halogen groups to the quinoxaline core.

Modification of the Linker: Altering the length or flexibility of the oxyacetic acid side chain can optimize the position of the acidic group relative to the quinoxaline core, leading to better interactions with the target.

Stereochemistry: If chiral centers are introduced, for example by adding a methyl group to the carbon atom of the acetic acid moiety (creating a propionic acid derivative), the resulting enantiomers may exhibit different potencies and selectivities. pharmacy180.com

A systematic SAR study is essential to map these effects, as demonstrated in the development of various quinoxaline-based agents where specific substitution patterns were key to achieving desired biological effects. nih.govmdpi.com

Metabolic Stability and ADMET Computational Prediction (In Vitro Research Focus)

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures in drug development. sciforum.net For a novel compound like 2-(Quinoxalin-6-yloxy)acetic acid, computational and in vitro models are used to predict its metabolic fate.

Computational Prediction: Software like ADMET Predictor can forecast a range of properties. nih.gov These tools use algorithms trained on large datasets of known compounds to estimate parameters such as:

Metabolic Stability: Predicting the likelihood of metabolism by key enzyme families like Cytochrome P450s (CYPs). nih.gov The model might identify specific sites on the quinoxaline ring or side chain that are prone to oxidation.

Solubility and Permeability: Estimating aqueous solubility and the likelihood of crossing biological membranes.

Lipophilicity (LogP/LogD): Predicting how the compound will partition between aqueous and lipid environments, which affects absorption and distribution. nih.gov

Predicted ADMET Property Significance in Early Research Potential Liability for the Scaffold
Metabolic Stability (e.g., HLM Clint)Predicts how long the compound will last in the body. Low stability can lead to poor exposure.The quinoxaline ring may be susceptible to CYP-mediated oxidation.
Aqueous SolubilityLow solubility can hinder formulation and absorption.The aromatic quinoxaline core may lead to poor solubility.
Permeability (e.g., Caco-2)Predicts absorption across the gut wall. The charged carboxylic acid can limit passive diffusion.The carboxylic acid group is often associated with low permeability.

In Vitro Research: Computational predictions guide the prioritization of in vitro experiments. Key assays include:

Human Liver Microsomes (HLM) Stability Assay: This experiment incubates the compound with microsomes (vesicles containing drug-metabolizing enzymes from the liver) to measure its intrinsic clearance. nih.gov This provides a direct measure of metabolic stability.

CYP Inhibition/Induction Assays: These assays determine if the compound inhibits or induces the activity of major CYP enzymes (e.g., CYP3A4, CYP2D6), which could lead to drug-drug interactions. nih.gov

Caco-2 Permeability Assay: This assay uses a layer of human intestinal cells to measure a compound's ability to be transported across the intestinal epithelium. nih.gov

By combining computational predictions with focused in vitro testing, researchers can identify potential ADMET liabilities in the 2-(Quinoxalin-6-yloxy)acetic acid scaffold early and devise strategies, such as blocking sites of metabolism with fluorine atoms or using prodrug approaches, to mitigate them. nih.gov

In Vitro Metabolic Stability Assays (e.g., Microsomal Stability)

Principle and Methodology Metabolic stability is a crucial parameter in drug discovery, as it determines a compound's half-life and clearance in the body. xenotech.comnuvisan.com A compound that is metabolized too quickly may not maintain therapeutic concentrations, while one that is too stable could accumulate and cause toxicity. mdpi.com The most common in vitro method to assess this is the liver microsomal stability assay. nuvisan.comevotec.com

This assay utilizes microsomes, which are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells (hepatocytes) when they are broken up in the laboratory. nuvisan.com These microsomes contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) superfamily. xenotech.com

The standard procedure involves:

Incubation: The test compound, in this case, 2-(quinoxalin-6-yloxy)acetic acid, is incubated at a set concentration (e.g., 1 µM) with liver microsomes (e.g., from human, rat, or mouse) at 37°C. nih.govnih.gov

Initiation of Reaction: The metabolic reaction is started by adding a necessary cofactor, typically an NADPH-regenerating system. evotec.comnih.gov

Time Points: Aliquots of the mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

Quenching: The reaction in each aliquot is stopped, usually by adding a cold organic solvent like acetonitrile. nih.gov

Analysis: The samples are then analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining. xenotech.commdpi.com

Data Interpretation The disappearance of the parent compound over time is used to calculate key pharmacokinetic parameters. While specific data for 2-(Quinoxalin-6-yloxy)acetic acid is not available, the typical output of such an experiment is presented below.

Half-Life (t½): The time it takes for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver enzymes to metabolize a drug. It is calculated from the rate of drug metabolism in vitro and is expressed in units of µL/min/mg of microsomal protein. mdpi.com

Hypothetical Data Table for Microsomal Stability Assay

ParameterDescriptionHypothetical Value for a Test Compound
t½ (min) Time for 50% of the compound to be metabolized.Value
CLint (µL/min/mg) In vitro intrinsic clearance in liver microsomes.Value

Note: The values in this table are placeholders, as experimental data for 2-(Quinoxalin-6-yloxy)acetic acid is not publicly available.

Computational ADMET Property Prediction

Principle and Methodology In the early stages of drug discovery, synthesizing and testing every compound is impractical. Computational, or in silico, ADMET prediction models provide a rapid and cost-effective way to screen virtual compounds and prioritize which ones to synthesize. nih.gov These models use a compound's chemical structure to predict its ADMET properties based on large datasets of previously tested molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a common approach. nih.gov For 2-(Quinoxalin-6-yloxy)acetic acid, its structure would be converted into a series of numerical descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors). nih.gov These descriptors are then fed into a pre-built mathematical model to predict properties like:

Aqueous Solubility: Affects dissolution and absorption.

Blood-Brain Barrier (BBB) Penetration: Important for neurologically active drugs.

CYP450 Inhibition: Predicts potential for drug-drug interactions.

Human Intestinal Absorption (HIA): Estimates how well the drug is absorbed from the gut.

Plasma Protein Binding: Affects the fraction of free drug available to exert its effect.

Hypothetical Data Table for Predicted ADMET Properties

ADMET PropertyDescriptionPredicted Value for a Test CompoundClassification
LogS Aqueous SolubilityValueLow / Moderate / High
LogBB Blood-Brain Barrier PermeabilityValueLow / High
HIA Human Intestinal AbsorptionValue (%)Poor / Good
CYP2D6 Inhibitor Likelihood of inhibiting the CYP2D6 enzyme.Yes / NoN/A
CYP3A4 Inhibitor Likelihood of inhibiting the CYP3A4 enzyme.Yes / NoN/A

Note: This table represents the typical output from ADMET prediction software (e.g., SwissADME, AdmetSAR). nih.gov The values are placeholders as a specific computational analysis for 2-(Quinoxalin-6-yloxy)acetic acid is not published.

Permeability Studies (In Vitro Caco-2, PAMPA)

Principle and Methodology For an orally administered drug to be effective, it must pass from the gastrointestinal tract into the bloodstream. In vitro permeability assays are used to predict this absorption.

Parallel Artificial Membrane Permeability Assay (PAMPA) PAMPA is a high-throughput assay that models passive, transcellular permeability—the ability of a drug to diffuse through a cell. evotec.comwikipedia.org It uses a filter plate coated with an artificial lipid membrane that separates a donor well (containing the drug) from an acceptor well. wikipedia.org The rate at which the compound appears in the acceptor well is measured to determine its permeability coefficient (Pe). evotec.com PAMPA is useful for quickly screening compounds based on passive diffusion alone. evotec.com

Caco-2 Permeability Assay The Caco-2 assay is considered a more comprehensive model of human intestinal absorption. evotec.comnih.gov It uses Caco-2 cells, a line derived from human colorectal carcinoma, that, when grown on a semipermeable membrane, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier. evotec.comresearchgate.net

This model can assess both passive diffusion and active transport mechanisms (i.e., uptake and efflux transporters like P-glycoprotein). nih.gov By measuring the rate of compound transport from the apical (gut) side to the basolateral (blood) side (Papp A→B) and in the reverse direction (Papp B→A), an efflux ratio can be calculated. An efflux ratio significantly greater than 1 suggests the compound is actively pumped out of the cells, which could limit its absorption. evotec.com

Hypothetical Data Table for Permeability Assays

AssayParameterDescriptionHypothetical Value (x 10⁻⁶ cm/s)Permeability Class
PAMPA PeEffective Permeability (Passive Diffusion)ValueLow / High
Caco-2 Papp (A→B)Apparent Permeability (Apical to Basolateral)ValueLow / High
Caco-2 Papp (B→A)Apparent Permeability (Basolateral to Apical)ValueLow / High
Caco-2 Efflux Ratio(Papp B→A) / (Papp A→B)ValueLow / High

Note: The values in this table are for illustrative purposes. No published experimental permeability data for 2-(Quinoxalin-6-yloxy)acetic acid could be located.

Chemical Biology Applications of 2 Quinoxalin 6 Yloxy Acetic Acid

The Untapped Potential for Chemical Probe Development

Chemical probes are essential tools for elucidating the functions of proteins and interrogating biological pathways. The development of such probes from a parent compound like 2-(Quinoxalin-6-yloxy)acetic acid would typically involve the strategic introduction of a reactive group or a reporter tag. The carboxylic acid moiety of this compound, in theory, provides a convenient chemical handle for such modifications.

Hypothetical Affinity Chromatography Applications

Affinity chromatography is a powerful technique for identifying the cellular targets of a bioactive molecule. To utilize 2-(Quinoxalin-6-yloxy)acetic acid for this purpose, it would first need to be immobilized onto a solid support, such as agarose (B213101) or magnetic beads. The carboxylic acid group is the most logical point of attachment for this immobilization. The general, though not specifically applied, process would involve:

Activation of the Carboxylic Acid: The carboxylic acid would be activated, for example, using a carbodiimide (B86325) reagent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.

Coupling to an Amine-Functionalized Resin: The activated ester would then be reacted with a resin that has been functionalized with primary amine groups.

Once the affinity matrix is prepared, it could be incubated with a cell lysate. Proteins that bind to the immobilized 2-(Quinoxalin-6-yloxy)acetic acid would be captured on the resin, while non-binding proteins would be washed away. The bound proteins could then be eluted and identified using techniques like mass spectrometry. However, at present, there are no published studies detailing the successful application of this approach with this specific compound.

Speculative Fluorescent Probe Synthesis

Fluorescent probes are invaluable for visualizing the localization and dynamics of molecules within living cells. A fluorescent probe based on 2-(Quinoxalin-6-yloxy)acetic acid could theoretically be synthesized by coupling a fluorophore to the molecule, again, likely via its carboxylic acid group.

The synthesis would involve an amidation reaction between the carboxylic acid of the quinoxaline (B1680401) derivative and an amine-containing fluorophore. A variety of fluorophores with amine functionalities are commercially available, offering a range of spectral properties.

Fluorophore ClassExcitation (nm)Emission (nm)
Fluorescein~494~518
Rhodamine~550~570
BODIPYVariesVaries
Cyanine Dyes (e.g., Cy5)~649~670

Such a probe would allow for the investigation of the compound's cellular uptake, distribution, and potential co-localization with specific organelles or proteins. It is important to note that the attachment of a bulky fluorophore could potentially alter the biological activity of the parent compound, a factor that would need careful evaluation in any future study.

An Open Field for the Exploration of Novel Biological Pathways

While the broader quinoxaline class is known to modulate various signaling pathways, the specific pathways affected by 2-(Quinoxalin-6-yloxy)acetic acid have not been delineated in the available literature. The identification of its molecular targets through techniques like affinity chromatography-mass spectrometry would be the first step in unraveling its mechanism of action and exploring its impact on cellular signaling networks.

Future research could involve treating cells with the compound and employing a variety of systems biology approaches, such as transcriptomics (to study changes in gene expression) and proteomics (to analyze alterations in protein levels and post-translational modifications), to gain a comprehensive understanding of its biological effects.

Awaiting Application as a Mechanism-Based Drug Discovery Tool

Mechanism-based drug discovery relies on a deep understanding of the molecular interactions between a drug and its target. While some quinoxaline derivatives have been investigated as inhibitors of specific enzymes, such as kinases, there is no information available to classify 2-(Quinoxalin-6-yloxy)acetic acid as a mechanism-based inhibitor or a tool for such studies.

For a compound to be a useful mechanism-based tool, it often needs to exhibit high potency and selectivity for its target. The determination of these parameters for 2-(Quinoxalin-6-yloxy)acetic acid would be a prerequisite for its adoption in this area of research.

Future Directions and Research Perspectives

Unexplored Biological Targets for 2-(Quinoxalin-6-yloxy)acetic Acid

The broad pharmacological profile of quinoxaline (B1680401) derivatives suggests that 2-(Quinoxalin-6-yloxy)acetic acid could be active against a variety of biological targets that remain to be explored. wisdomlib.orgcore.ac.uk The known activities of related compounds provide a roadmap for investigating novel mechanisms of action for this specific molecule.

Quinoxaline derivatives have been identified as inhibitors of enzymes crucial for pathogen survival, such as DNA gyrase, and viral proteases like the main protease (Mpro) of SARS-CoV-2. nih.govmdpi.com This suggests that 2-(Quinoxalin-6-yloxy)acetic acid could be screened against a panel of bacterial and viral enzymes. Furthermore, the anti-inflammatory properties noted in some quinoxalines point towards potential targets within inflammatory pathways, such as cyclooxygenase (COX) or various cytokines. nih.gov Given the prevalence of quinoxalines in anticancer research, exploring its effects on various kinases, topoisomerases, or apoptosis-related proteins could reveal novel oncological applications. nih.govpnrjournal.com

Future research should prioritize broad-based screening against diverse target families to uncover previously unconsidered therapeutic applications for 2-(Quinoxalin-6-yloxy)acetic acid.

Potential for Combination Therapies

The therapeutic potential of 2-(Quinoxalin-6-yloxy)acetic acid may be significantly enhanced through combination therapies. This approach is particularly relevant in complex diseases like cancer and infectious diseases, where multi-drug regimens can improve efficacy and combat drug resistance.

Research on other quinoxaline derivatives has demonstrated the success of this strategy. For instance, a study on a different quinoxaline compound showed a powerful synergistic effect when combined with the standard drug benznidazole (B1666585) for treating Chagas' disease, caused by Trypanosoma cruzi. nih.gov The combination was more effective against the parasite while showing reduced toxicity to host cells. nih.gov

This precedent suggests that 2-(Quinoxalin-6-yloxy)acetic acid could be a valuable partner in combination therapies. Potential applications include:

Oncology: Combining it with established chemotherapeutic agents could allow for lower doses, reducing side effects, or overcoming resistance mechanisms.

Infectious Diseases: Pairing it with existing antibiotics or antivirals could result in synergistic activity, broadening the spectrum of activity or tackling resistant strains. nih.govnih.gov

Systematic screening of 2-(Quinoxalin-6-yloxy)acetic acid in combination with a library of approved drugs against various cancer cell lines and microbial strains would be a logical next step. nih.gov

Advancements in Synthetic Methodology for Analogues

To explore the structure-activity relationship (SAR) and optimize the therapeutic properties of 2-(Quinoxalin-6-yloxy)acetic acid, the synthesis of a diverse library of analogues is essential. Modern synthetic chemistry offers numerous advanced methodologies that are well-suited for this purpose. tandfonline.com

Traditional synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, which can require harsh conditions. mdpi.com Recent advancements provide more efficient and environmentally friendly alternatives:

Green Chemistry Approaches: The use of catalysts like bentonite (B74815) clay K-10 or conducting reactions in aqueous media can make the synthesis more sustainable. mdpi.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for quinoxaline derivatives. mdpi.com

Multi-Component Reactions: One-pot reactions that combine three or more starting materials can rapidly generate molecular diversity, allowing for the efficient creation of a library of analogues with varied substitutions on the quinoxaline ring or modifications to the acetic acid side chain. mtieat.org

Transition-Metal Catalysis: Organometallic chemistry has enabled the development of highly efficient catalytic systems for constructing and functionalizing the quinoxaline core, offering precise control over the molecular architecture. mtieat.org

These modern synthetic strategies can accelerate the generation of analogues of 2-(Quinoxalin-6-yloxy)acetic acid, facilitating a deeper understanding of its biological potential and the optimization of its properties. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.comresearchgate.net These computational tools can be powerfully applied to the future development of 2-(Quinoxalin-6-yloxy)acetic acid and its analogues.

Key applications of AI and ML in this context include:

Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics) to identify and validate novel biological targets for which 2-(Quinoxalin-6-yloxy)acetic acid or its analogues might be effective. iipseries.orgnih.gov

Virtual Screening: AI-driven models can computationally screen massive virtual libraries of molecules to predict their binding affinity for a specific target, prioritizing which analogues of 2-(Quinoxalin-6-yloxy)acetic acid should be synthesized and tested. iipseries.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, creating novel quinoxaline-based structures optimized for high efficacy and low toxicity. mdpi.comresearchgate.net

Property Prediction: ML models, such as those used for Quantitative Structure-Activity Relationship (QSAR) studies, can predict the physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of unsynthesized analogues, allowing researchers to focus on candidates with the highest chance of success. nih.govnih.gov

By integrating these AI and ML techniques, the discovery and development process for new drugs based on the 2-(Quinoxalin-6-yloxy)acetic acid scaffold can be made significantly more efficient and cost-effective. nih.gov

Q & A

How can researchers optimize the multi-step synthesis of 2-(Quinoxalin-6-yloxy)acetic acid?

Answer:
The synthesis typically involves nucleophilic substitution reactions, where quinoxaline derivatives react with activated acetic acid precursors. Key steps include:

  • Nucleophile Selection : Use alcohols or amines under basic conditions to facilitate substitution at the quinoxaline ring’s 6-position .
  • Protection/Deprotection Strategies : Protect reactive functional groups (e.g., carboxylic acids) during synthesis to avoid side reactions .
  • Purification : Employ column chromatography or recrystallization to isolate high-purity intermediates and final products .

Data Consideration : Monitor reaction progress via TLC or HPLC. Optimize solvent systems (e.g., DMF for polar intermediates) and reaction temperatures (60–100°C) to enhance yields .

What advanced techniques are recommended for structural characterization of 2-(Quinoxalin-6-yloxy)acetic acid?

Answer:

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using single-crystal diffraction (e.g., Bruker APEX-II diffractometer) .
  • Spectroscopic Analysis : Confirm structure via 1^1H/13^13C NMR (e.g., carbonyl resonance at ~170 ppm for the acetic acid moiety) and FT-IR (C=O stretch at ~1700 cm1^{-1}) .
  • Mass Spectrometry : Validate molecular weight (theoretical: 233.2 g/mol) using high-resolution ESI-MS .

How should researchers design initial biological activity screening for this compound?

Answer:

  • Target Selection : Prioritize enzymes/receptors associated with quinoxaline derivatives (e.g., kinases, DNA topoisomerases) .
  • Assay Types :
    • In vitro enzyme inhibition assays (e.g., fluorescence-based) .
    • Antimicrobial testing against Gram-positive/negative bacteria (MIC determination) .
    • Anticancer screening via MTT assays on cell lines (e.g., HeLa, MCF-7) .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to validate results .

What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO2_2, -F) at the quinoxaline 2- or 3-positions to enhance bioactivity .
  • Scaffold Hybridization : Combine with triazole or indole moieties to improve pharmacokinetic properties .
  • Computational Modeling : Use docking simulations (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR kinase) .

Data Contradictions : Address variability in bioactivity by comparing assay conditions (e.g., pH, serum content) and compound stability .

How can the mechanism of action be elucidated for this compound?

Answer:

  • Target Identification : Perform pull-down assays with biotinylated probes or affinity chromatography .
  • Pathway Analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS) to identify dysregulated pathways in treated cells .
  • Kinetic Studies : Determine enzyme inhibition constants (Ki_i) via Lineweaver-Burk plots .

What computational approaches are suitable for studying interactions with biological targets?

Answer:

  • Molecular Dynamics (MD) Simulations : Analyze binding stability over 100 ns trajectories (GROMACS) .
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .
  • ADMET Prediction : Use SwissADME to assess absorption, toxicity, and metabolic stability .

How should researchers resolve contradictory bioactivity data across studies?

Answer:

  • Replicate Experiments : Validate results under standardized conditions (e.g., cell passage number, serum batch) .
  • Meta-Analysis : Compare data across published studies to identify confounding variables (e.g., impurity profiles) .
  • Orthogonal Assays : Confirm activity via alternative methods (e.g., SPR for binding affinity if ELISA results conflict) .

What analytical methods ensure purity and stability of the compound?

Answer:

  • HPLC-PDA : Use C18 columns (ACN/water gradient) to detect impurities (>98% purity threshold) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) and monitor via LC-MS .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures to guide storage conditions .

What safety protocols are recommended despite limited hazard data?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

How should researchers evaluate stability under varying storage conditions?

Answer:

  • Long-Term Storage : Store at -20°C in amber vials under argon to prevent oxidation .
  • Degradation Monitoring : Perform monthly LC-MS checks for hydrolysis byproducts (e.g., quinoxaline-6-ol) .
  • Excipient Compatibility : Test with common buffers (PBS, DMSO) to assess solubility and stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.